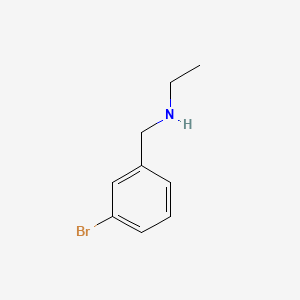
N-Ethyl-3-bromobenzylamine
Overview
Description
N-Ethyl-3-bromobenzylamine is a chemical compound that belongs to the class of substituted benzylamines. It has a CAS Number of 90389-91-6 and a linear formula of C9H12BrN .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H12BrN . The InChI code for this compound is 1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.1 . It has a boiling point of 254.3°C at 760 mmHg . The compound is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Enantioselective Catalysis
N-Ethyl-3-bromobenzylamine derivatives have been utilized in the synthesis of optically active aminonaphthols. These compounds are significant for their ability to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols, achieving high enantioselectivities (up to 99.8%) at room temperature. Such catalysis is fundamental in creating optically active compounds, which are crucial in pharmaceuticals and fine chemicals (Liu et al., 2001).
Synthesis of Bioactive Compounds
Bromophenol Derivatives
this compound is involved in the synthesis of novel bromophenol derivatives with potential bioactivities. These derivatives, such as 3-bromo-4,5-dihydroxybenzyl ethyl ether, are synthesized using procedures like bromination, demethylation, reduction, and etherification, starting from vanillin as a material. These compounds are potential candidates for various bioactive roles due to their structural uniqueness (Zhang, 2009).
Novel Compound Synthesis
Isoindolines and Diazepinones Formation
this compound derivatives are instrumental in synthesizing tricyclic isoindolines and 1,4-benzodiazepin-3-ones. These compounds are formed via processes such as Michael addition, condensation, and Heck cyclization reaction. The synthesis methods for these compounds are of high interest due to their pharmaceutical and chemical properties (Satyanarayana & Maier, 2012), (Wang et al., 2009).
Antioxidant Properties
Radical Scavenging Activity
Derivatives of this compound, especially those related to bromophenols, demonstrate potent scavenging activity against radicals. This activity, marked by their IC50 values and Trolox Equivalent Antioxidant Capacity, indicates these compounds' potential application in food and pharmaceutical fields as natural antioxidants, contributing to their therapeutic and preservative roles (Li et al., 2012).
Antibacterial Applications
Complex Formation for Antibacterial Activity
Ionic liquid-supported Schiff base ligands derived from this compound and their complexes, particularly with Fe(III) and Cr(III), exhibit notable antibacterial activities. These complexes, characterized by various analytical and spectroscopic methods, demonstrate potential as antibacterial agents against a spectrum of gram-positive and gram-negative bacteria (Saha, Barman, & Sinha, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
N-Ethyl-3-bromobenzylamine is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenergic nerve terminals via the noradrenaline transporter .
Mode of Action
this compound readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative . This derivative is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals .
Biochemical Pathways
The action of this compound affects the noradrenergic system, leading to a rapid and long-lasting loss of noradrenaline . This results in a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .
Pharmacokinetics
It is known that the compound readily passes the blood-brain barrier , suggesting good absorption and distribution. The metabolism and excretion processes of this compound are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include the destruction of noradrenergic nerve terminals . This leads to a decrease in noradrenaline levels and a slower decrease in dopamine-β-hydroxylase enzyme activity .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUHSZJORZCOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238121 | |
| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-91-6 | |
| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

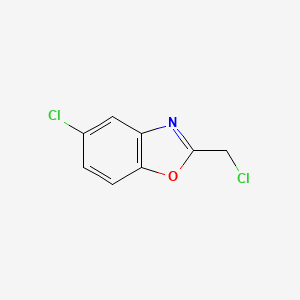
![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)
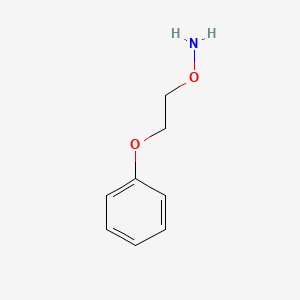
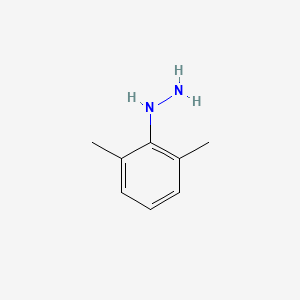
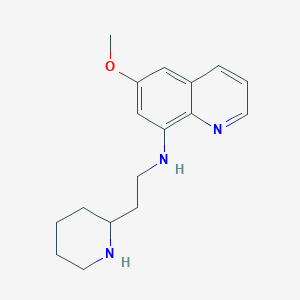
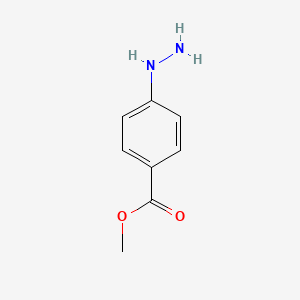
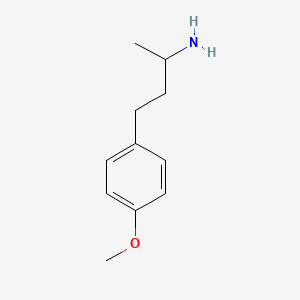
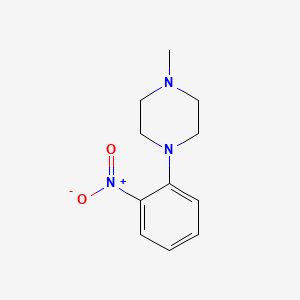
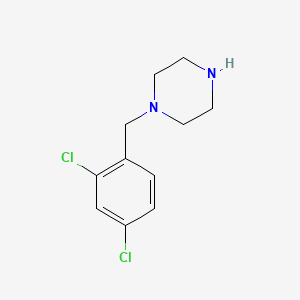

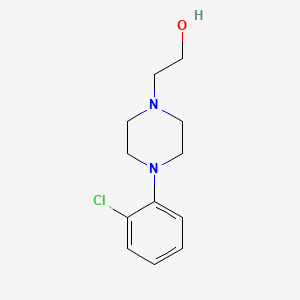
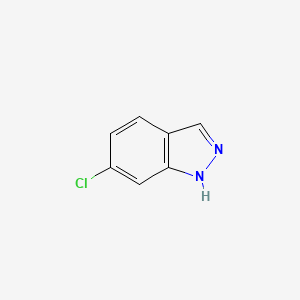
![2-[4-Amino(ethyl)-2-methylanilino]-1-ethanol](/img/structure/B1362691.png)
